

Sotrastaurin safety profile comparison other PKC inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Sotrastaurin

CAS No.: 425637-18-9

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Sotrastaurin Safety and Tolerability in Clinical Trials

The most detailed safety profile for **Sotrastaurin** comes from a Phase Ib study where it was combined with Alpelisib (a PI3K α inhibitor) in patients with metastatic uveal melanoma [1].

- **Adverse Events:** In this study, **86% of patients experienced a treatment-related adverse event (AE) of any grade**, while **29% experienced a Grade 3 treatment-related AE**. No Grade 4 or 5 treatment-related AEs were reported [1].
- **Maximum Tolerated Dose (MTD):** The study identified the MTD as **Sotrastaurin 200 mg twice daily and Alpelisib 350 mg once daily** [1].
- **Common Side Effects:** A separate source, which appears to be promotional in nature, states that **Sotrastaurin** is associated with "fewer adverse effects compared to traditional immunosuppressants" in autoimmune disease management, though it does not provide specific data [2].

Comparison with Other PKC Inhibitors

Available comparisons with other PKC inhibitors are not based on direct clinical trial data but on reviews and scientific publications.

The table below summarizes the available information on how **Sotrastaurin** compares with another PKC inhibitor, Darovasertib:

Inhibitor	Reported Safety and Tolerability Profile	Reported Efficacy	Source of Comparison
Sotrastaurin	Tolerable in combination with Alpelisib; specific safety profile established in a Phase Ib trial [1].	Modest clinical activity as monotherapy in metastatic uveal melanoma [1] [3].	Clinical Trial & Review Article
Darovasertib	"Better tolerability and safety profile" than Sotrastaurin [3].	"Significantly more potent" in inhibiting PKC proteins than Sotrastaurin and Enzastaurin [3].	Review Article

Another PKC inhibitor, **Midostaurin**, is an ATP-competitive inhibitor that also affects multiple kinases. Its clinical trials have shown "significant toxicities," which is a common challenge for less selective PKC inhibitors [4].

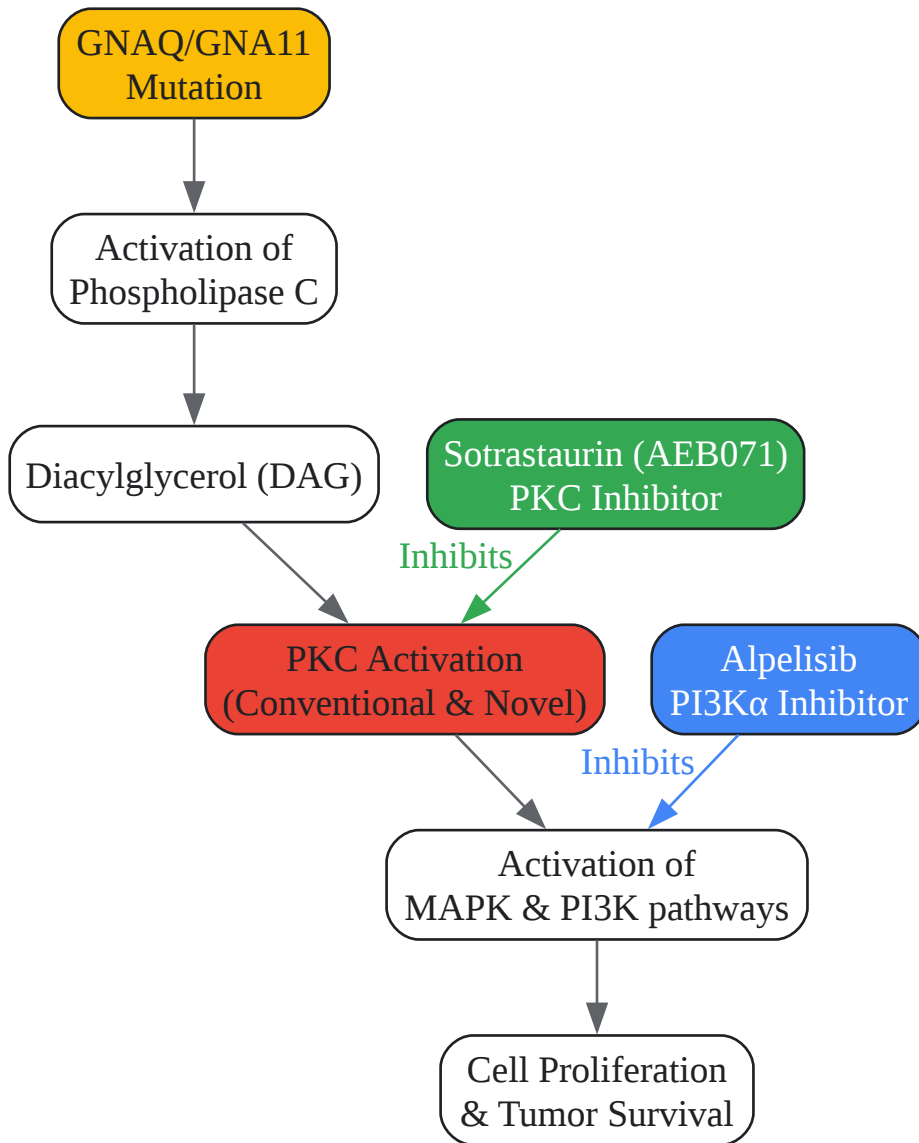
Experimental Data and Protocols

For researchers, understanding the methodology behind the safety data is crucial. Here is a summary of the experimental design from the key **Sotrastaurin** + Alpelisib study [1]:

- **Study Design:** Phase Ib, open-label, multicenter, single-arm study.
- **Primary Objective:** To determine the Maximum Tolerated Dose (MTD) of the combination.
- **Dosing:** Patients received escalating oral doses of **Sotrastaurin** (100–400 mg twice daily) and Alpelisib (200–350 mg once daily) on a continuous 28-day cycle.
- **Dose-Limiting Toxicity (DLT) Definition:** Toxicity was graded using NCI Common Terminology Criteria for Adverse Events (CTCAE v.4.0). DLTs were defined as specific treatment-related Grade 3 or higher toxicities occurring within the first 28-day cycle, such as non-hematological toxicities (e.g., nausea, vomiting), hematological toxicities (e.g., neutropenia), and others like confirmed hyperglycemia.
- **MTD Determination:** A standard "3 + 3" study design was used. The MTD was identified as the dose level at which fewer than 33% of patients experienced a DLT.

PKC Signaling and Inhibitor Mechanism

The following diagram illustrates the signaling pathway targeted by **Sotrastaurin** in the context of uveal melanoma, which underpins its therapeutic strategy.



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Research Implications and Future Directions

The available data suggests that while **Sotrastaurin** has a manageable safety profile in combinations, its clinical efficacy as a single agent may be limited [1] [3]. The development of more potent and selective PKC inhibitors like Darovasertib, which reportedly has a better safety profile, represents a significant direction in the field [3].

It is important to note that many ATP-competitive PKC inhibitors have faced challenges in clinical trials due to a lack of significant clinical benefits and the inherent difficulty of designing selective inhibitors, given the high structural similarity among PKC isoforms [4].

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To cite this document: Smolecule. [Sotrastaurin safety profile comparison other PKC inhibitors].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548501#sotrastaurin-safety-profile-comparison-other-pkc-inhibitors>]

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